
4-Cyclohexyl-5-(trifluoromethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 26, also known as 1,3-dihydroxybenzene, is a phenolic compound with the chemical formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene. Oxidation and Hock rearrangement of this disubstituted arene give acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods
Industrial production of resorcinol involves the Hock rearrangement process, which is a multi-step synthesis starting from benzene. The process includes the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to yield resorcinol and acetone . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Resorcinol undergoes various chemical reactions typical of phenols, including:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Condensation Reactions: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Electrophilic Aromatic Substitution: Due to the presence of hydroxyl groups, resorcinol is highly reactive in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions with resorcinol.
Substitution Reagents: Halogens and nitrating agents are used in electrophilic aromatic substitution reactions.
Major Products
Quinones: Formed through oxidation.
Condensation Products: Formed with aldehydes and ketones.
Substituted Resorcinols: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research, including:
Pharmaceuticals: Used in the development of drugs for treating skin disorders such as acne, seborrheic dermatitis, eczema, and psoriasis.
Rubber Compounds: Used in the production of rubber compounds for tires and hoses.
Polymers: Used in the synthesis of resorcinol-formaldehyde-latex adhesives and other polymeric materials.
Photoresists: Used in the production of photoresist materials for the electronics industry.
Antioxidants: Alkylresorcinols act as antioxidants via hydrogen donation and peroxyl radical-scavenging effects.
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Helps remove hard, scaly, or roughened skin by breaking down keratin.
Anti-thyroidal Activity: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Antioxidant Activity: Acts as an antioxidant by donating hydrogen and scavenging peroxyl radicals.
Comparison with Similar Compounds
Resorcinol is unique among its isomers due to its specific reactivity and applications. Similar compounds include:
Catechol (1,2-dihydroxybenzene): Another isomer of benzenediol with different reactivity and applications.
Hydroquinone (1,4-dihydroxybenzene): Used primarily in photographic development and as a reducing agent.
Resveratrol: A naturally occurring stilbene derivative with antioxidant properties.
Resorcinol’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
Molecular Formula |
C13H15F3O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-cyclohexyl-5-(trifluoromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-6-9(17)7-11(18)12(10)8-4-2-1-3-5-8/h6-8,17-18H,1-5H2 |
InChI Key |
BYAFHGYCRSXCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![1-{3-[(R)-2-[3-(phenylsulphonylamino)-phenyl]-2-hydroxy-ethylamino]-3-methyl-butyl}-1H-indole-5-carboxylic acid](/img/structure/B10832098.png)
![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832111.png)
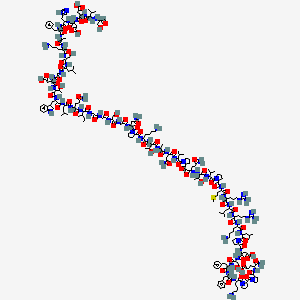
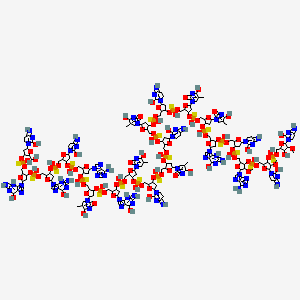
![N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide](/img/structure/B10832125.png)
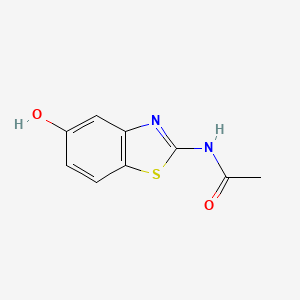
![5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832141.png)
![9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B10832147.png)
![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)
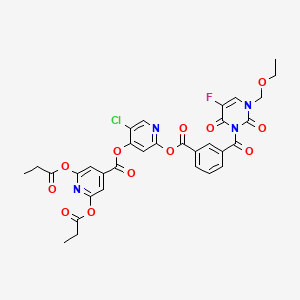
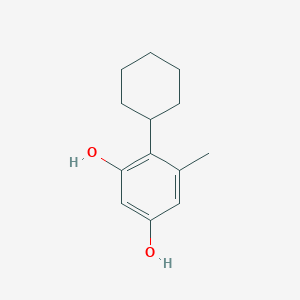
![2-Benzoyl-8-hydroxybenzo[f][1]benzothiole-4,9-dione](/img/structure/B10832187.png)
![2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832194.png)
